molecular formula C7H13Cl3N2O B562084 Tris-(2-chloroethyl)urea CAS No. 71162-64-6

Tris-(2-chloroethyl)urea

Cat. No.: B562084
CAS No.: 71162-64-6
M. Wt: 247.544
InChI Key: JAPJXWYJPQGRMZ-UHFFFAOYSA-N
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Description

Tris-(2-chloroethyl)urea is a chemical compound with the molecular formula C7H13Cl3N2O . It is used in various applications and is a subject of interest in chemical research .


Synthesis Analysis

This compound is generally manufactured by the reaction of phosphorus oxychloride with 2-chloroethanol . It is also used in the synthesis of other compounds, such as flame retardants .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 urea (-thio) derivative .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be dechlorinated to form bis(2-chloroethyl) phosphate (BCEP), mono-chloroethyl phosphate (MCEP), and by hydrolytic dechlorination to form bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), 2-chloroethyl bis(2-hydroxyethyl) phosphate (TCEP-2OH), 2-chloroethyl (2-hydroxyethyl) hydrogen phosphate (BCEP-OH) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.5 g/mol. It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count. It has 6 rotatable bonds. Its exact mass and monoisotopic mass are 246.009346 g/mol. It has a topological polar surface area of 32.3 Ų. It has 13 heavy atoms and its complexity is 140 .

Scientific Research Applications

  • Flame Retardant for Lithium-Ion Batteries : Tris(2-chloroethyl phosphate) (TCP), a flame retardant, has been encapsulated in core–shell poly(urea-formaldehyde) microcapsules for use in lithium-ion batteries. These microcapsules are electrochemically and thermally stable and release the flame retardant upon thermal triggering, improving battery safety while maintaining performance (Baginska, Sottos, & White, 2018).

  • Capture and Fixation of Atmospheric CO2 : A tris(2-aminoethyl)amine-based tris(urea) receptor has been shown to capture and fix atmospheric CO2 as air-stable crystals, triggered by the presence of specific ions in a dimethyl sulfoxide solution. This process also encapsulates divalent sulfate anion (SO4(2-)) in a dimeric capsular assembly of the receptor (Dey, Chutia, & Das, 2012).

  • Formation of Dimeric Aggregates : Tris(2-ureidobenzyl)amines form dimeric aggregates in solid state and solution, which have potential applications in self-assembly and supramolecular chemistry (Alajarín, Pastor, Orenes, Steed, & Arakawa, 2004).

  • Characterization of Microcapsules : Poly(urea-urethane) microcapsules containing tris(2-chloroethyl) phosphate have been characterized for their hydrodynamic radius and stability using scattering studies, with potential applications in various encapsulation technologies (Dobashi, Takenaka, Yeh, Wu, Ichikawa, & Chu, 1996).

  • Gel Formation with Chloroalkanes : Tris-urea low molecular weight gelator has shown effectiveness in gelating chloroalkanes under various conditions. This study contributes to the field of gel materials and their potential applications (Yamanaka & Fujii, 2009).

Safety and Hazards

Tris-(2-chloroethyl)urea is a chemical of concern due to its health effects. It has been widely detected in different environmental compartments such as the atmosphere, dust, water, sediment, and soil. At elevated levels, it can cause adverse health effects on humans and aquatic life .

Future Directions

Tris-(2-chloroethyl)urea is a pervasive flame retardant and has been identified as a chemical of concern given its health effects. Therefore, its use has been tightly regulated. Tris(2-chloroisopropyl) phosphate (TCIPP), an analogue of TCEP, is believed to be its replacement . Another future direction is the encapsulation of this compound in core-shell poly(urea-formaldehyde) microcapsules for use in lithium-ion battery applications .

Mechanism of Action

Target of Action

Tris-(2-chloroethyl)urea is a nitrosotrialkylurea chlorinated derivative . It is shown to be carcinogenic, inducing tumors of the nonglandular type in the stomach and lungs . This suggests that the primary targets of this compound are likely to be cellular components involved in cell growth and division, particularly in the stomach and lungs.

Mode of Action

This compound, also known as Nitrogen Mustard, is a nonspecific DNA alkylating agent . It forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The alkylation of DNA by this compound disrupts the normal biochemical pathways of DNA replication and transcription. This disruption can lead to errors in these processes, potentially resulting in the formation of cancerous cells . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.

Pharmacokinetics

Given its chemical structure and its use in chemotherapy, it is likely that it is systemically distributed throughout the body following administration .

Result of Action

The result of this compound’s action is the disruption of normal cellular processes, particularly those involving DNA replication and transcription. This can lead to the formation of cancerous cells, particularly in the stomach and lungs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, its action can be influenced by the specific cellular environment in which it is acting. For instance, cells with high rates of growth and division, such as cancer cells, may be particularly susceptible to the effects of this compound .

Properties

IUPAC Name

1,1,3-tris(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJXWYJPQGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662223
Record name N,N,N'-Tris(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71162-64-6
Record name N,N,N'-Tris(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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